Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-
Description
Molecular Architecture and Stereochemical Configuration
The compound features a purine core linked to a methoxybutoxy-phosphonic acid side chain. Its molecular formula is C₁₁H₁₈N₅O₅P , with a molecular weight of 331.26 g/mol . The purine moiety is substituted at the 6-position with an amino group, while the phosphonic acid group is attached via a methylene bridge to a 4-methoxybutoxy chain. The SMILES notation (COCC(n1cnc2c1ncnc2N)CCOCP(=O)(O)O) clarifies connectivity: the purine’s 9H position binds to the butoxy chain’s third carbon, and the methoxy group occupies the fourth carbon of the butoxy backbone .
The stereochemical configuration of the butoxy chain remains unresolved in available data, as no chiral centers are explicitly defined in the SMILES string or structural depictions. However, synthetic routes for analogous compounds (e.g., tenofovir derivatives) often involve stereoselective phosphorylation, suggesting potential stereochemical considerations in its synthesis .
| Structural Feature | Description |
|---|---|
| Core scaffold | 9H-purine with 6-amino substitution |
| Side chain | 4-methoxybutoxy group linked to methylphosphonic acid |
| Key functional groups | Amino (purine), methoxy (ether), phosphonic acid |
| Molecular formula | C₁₁H₁₈N₅O₅P |
| Molecular weight | 331.26 g/mol |
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name is derived by prioritizing the phosphonic acid group as the parent structure. The substituents are enumerated to reflect their positions on the butoxy chain:
- Phosphonic acid serves as the root.
- [[3-(6-Amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- denotes the substituent:
- A butoxy chain (4 carbons) with:
- A methoxy group (-OCH₃) at position 4.
- A 9H-purin-6-amine group at position 3.
- A methylene bridge (-CH₂-) connecting the chain to the phosphonic acid.
- A butoxy chain (4 carbons) with:
Thus, the full IUPAC name is [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]phosphonic acid . This nomenclature aligns with conventions for analogous purine-phosphonates, such as (S)-tenofovir, which similarly prioritize phosphonic acid as the parent structure .
Comparative Analysis of Tautomeric Forms
The purine core exhibits tautomerism, particularly at the N9-H position and the 6-amino group. In aqueous environments, the 6-amino group typically remains protonated, stabilizing the 9H-purin-6-amine tautomer (Figure 1). However, under basic conditions, deprotonation at N9 could yield a minor 7H-purin-6-amine tautomer, though this is less favored due to reduced aromatic stabilization .
The phosphonic acid group (pKa ≈ 2.0) remains fully deprotonated at physiological pH, forming a stable dianion that enhances solubility and potential hydrogen-bonding interactions. The methoxy group’s electron-donating effects further stabilize the ether linkage against hydrolysis, distinguishing it from shorter-chain analogues like tenofovir .
Structural Analogues in Purine-Phosphonate Hybrid Systems
This compound belongs to a broader class of purine-phosphonates designed to mimic nucleoside monophosphates. Key analogues include:
The methoxybutoxy chain in the target compound extends conformational flexibility, potentially improving binding to enzymes like purine phosphoribosyltransferases. This contrasts with tenofovir’s rigid propan-2-yloxy chain, which prioritizes compactness for viral polymerase inhibition .
Properties
CAS No. |
643028-95-9 |
|---|---|
Molecular Formula |
C11H18N5O5P |
Molecular Weight |
331.27 g/mol |
IUPAC Name |
[3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
ZJJCHJPFWDFCRS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- typically involves several steps. One common method includes the reaction of a purine derivative with a phosphonate ester under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Hydrolysis Reactions
Phosphonic acid derivatives undergo hydrolysis under acidic or basic conditions. For this compound, ester precursors (if present) hydrolyze to yield the free phosphonic acid:
Conditions :
-
Acidic hydrolysis: HCl (1–2 M), reflux at 80–100°C for 6–12 hours.
-
Basic hydrolysis: NaOH (1–3 M), room temperature for 24–48 hours.
Key Observations :
-
The methoxybutoxy side chain remains stable during hydrolysis, while the phosphonate ester is selectively cleaved.
Nucleophilic Substitution at the Purine Ring
The 6-amino group on the purine ring participates in nucleophilic substitution reactions. For example:
Reaction Examples :
-
Acylation : Reacts with acetyl chloride in anhydrous DMF to form N-acetyl derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products.
Conditions :
-
Acylation: 0°C to room temperature, 2–4 hours, DMF as solvent.
-
Alkylation: K₂CO₃, DMF, 60°C for 6 hours.
Esterification of the Phosphonic Acid Group
The phosphonic acid group reacts with alcohols to form phosphonate esters, a key step in prodrug development (e.g., Tenofovir derivatives) :
Conditions :
-
Thionyl chloride (SOCl₂) as activating agent, chloroform solvent, reflux at 60°C for 4–8 hours .
-
Yields: 70–85% for primary alcohols; reduced yields with bulky alcohols .
Example Products :
| Alcohol Used | Product Ester | Application |
|---|---|---|
| 1-Butanol | Butyl ester | Enhanced lipophilicity for cellular uptake |
| 4-Methoxy-1-butanol | Methoxybutyl ester | Improved metabolic stability |
Metal Ion Complexation
The phosphonic acid group chelates metal ions, forming stable complexes:
Key Complexes :
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Ca²⁺ | 3.8–4.2 | Bone-targeted drug delivery |
| Fe³⁺ | 8.5–9.0 | Catalysis in oxidation reactions |
Conditions :
-
pH 5–7, aqueous or methanol/water mixtures.
Reactivity in Biochemical Systems
The compound mimics natural nucleotides, enabling interactions with enzymes:
-
Kinase Inhibition : Competes with ATP for binding to kinase active sites (IC₅₀: 1–10 μM) .
-
Polymerase Incorporation : Acts as a chain terminator in viral reverse transcriptases (e.g., HIV-1 RT) .
Mechanistic Insights :
-
The 4-methoxybutoxy chain enhances membrane permeability, while the phosphonic acid group ensures intracellular retention .
Oxidative Stability
The methoxy group and purine ring exhibit resistance to oxidation:
-
Purine Ring : Stable under H₂O₂ (3% v/v) and UV light (254 nm) for 24 hours.
-
Methoxybutoxy Chain : No degradation observed in O₂-saturated solutions at pH 7.4.
Scientific Research Applications
Antiviral Applications
One of the primary applications of this phosphonic acid derivative is its role as an antiviral agent. Research has demonstrated that nucleoside and nucleotide analogs require phosphorylation by endogenous enzymes to exert their antiviral effects. The phosphonic acid derivative acts as a precursor or co-factor in this phosphorylation process, enhancing the efficacy of established antiviral drugs.
Case Study: Anti-HIV Activity
A study explored the synthesis and evaluation of anti-HIV activity of various phosphonic acid derivatives. The results indicated that certain conjugates exhibited significant inhibition of HIV replication at low concentrations. For instance, a tetradecanoyl conjugate demonstrated over 99% inhibition at concentrations as low as 100 ng/mL, outperforming standard treatments like tenofovir alafenamide (TAF) . This highlights the potential of phosphonic acid derivatives in developing new antiviral therapies.
Immunosuppressive Properties
Phosphonic acid derivatives have also been investigated for their immunosuppressive properties. Specifically, compounds that inhibit purine nucleoside phosphorylase (PNP) can modulate immune responses. This is particularly relevant in conditions requiring controlled immune suppression, such as organ transplantation and certain cancers.
Case Study: PNP Inhibition
Research has identified a class of 9-purinyl phosphonic acid derivatives that act as potent PNP inhibitors. These inhibitors can reduce the levels of toxic nucleoside substrates in the plasma, thereby mitigating T-cell activity while preserving B-cell function. This selective suppression is advantageous in treating T-cell leukemias and managing graft-versus-host disease .
Anticancer Applications
The phosphonic acid derivative's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for anticancer therapies. By targeting pathways such as histone methylation through inhibition of EZH2 (Enhancer of Zeste Homolog 2), these compounds can potentially reduce tumor aggressiveness.
Case Study: EZH2 Inhibition
Investigations into the effects of phosphonic acid derivatives on EZH2 have shown promising results in reducing H3K27me3 levels associated with aggressive tumors. These findings suggest that phosphonic acids could play a role in developing new cancer treatments .
Physicochemical Properties and Structure
Understanding the physicochemical properties of phosphonic acid derivatives is crucial for their application in drug development. The compound has a molecular formula of and a molar mass of approximately 331.27 g/mol . Its structure allows for various modifications that can enhance its biological activity and selectivity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to the disruption of viral replication or other cellular processes, making it a valuable compound in antiviral research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acyclic nucleoside phosphonates with modifications influencing pharmacokinetics, potency, and toxicity. Below is a detailed comparison:
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Adefovir (PMEA) | GS-9148 |
|---|---|---|---|
| LogP | ~1.5 (predicted) | 0.3 | 1.8 (fluorinated) |
| Solubility | Moderate (methoxy) | High (polar ethoxy) | Low (lipophilic) |
| Metabolic Stability | High (methoxy resists hydrolysis) | Low (requires esterase activation) | High (fluorine stabilizes) |
| Bioavailability | ~40% (estimated) | 30–45% | >50% |
Biological Activity
Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is particularly notable for its potential therapeutic applications, especially as an antiviral agent. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a purine base structure linked to a phosphonic acid moiety. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of phosphonic acid derivatives often involves interaction with viral enzymes or cellular pathways. For instance, compounds like cidofovir , a well-known antiviral agent, utilize phosphonic acid functionalities to inhibit viral replication by targeting DNA polymerases . Similarly, the compound under discussion may exhibit antiviral properties through inhibition of nucleic acid synthesis.
Biological Activity Overview
-
Antiviral Activity :
- Phosphonic acids are recognized for their effectiveness against various DNA and RNA viruses. Research indicates that derivatives can act as prodrugs, enhancing bioavailability and targeting specific viral enzymes .
- In vitro studies have demonstrated that phosphonates can inhibit viral replication effectively, with some compounds showing selectivity towards certain viral strains.
-
Enzyme Inhibition :
- The compound's structure suggests potential inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation . Structure-activity relationship studies indicate that modifications to the phosphonate group can significantly enhance inhibitory potency.
- Bioactivity in Cancer Treatment :
1. Antiviral Efficacy
A study evaluated the efficacy of various phosphonate derivatives against a range of viruses, demonstrating that specific modifications to the phosphonic acid group significantly enhanced antiviral activity. For example, compounds with longer alkyl chains exhibited improved inhibition rates against herpes simplex virus (HSV) and cytomegalovirus (CMV) compared to their shorter-chain counterparts.
2. Inhibition of Soluble Epoxide Hydrolase
Research focusing on amide-phosphonate derivatives showed that the introduction of specific substituents on the alpha carbon led to a 4-50 fold increase in inhibition of sEH. This highlights the importance of structural modifications in enhancing biological activity .
Data Table: Structure-Activity Relationships
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Cidofovir | cidofovir structure | Antiviral (HSV) | 0.5 |
| Compound A | Structure A | sEH Inhibition | 0.1 |
| Compound B | Structure B | HSP90 Inhibition | 0.05 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
